molecular formula C22H20N4O2 B2385715 3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898412-64-1

3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2385715
CAS No.: 898412-64-1
M. Wt: 372.428
InChI Key: AYGCIGBTEPUFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches

The compound "3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" belongs to a class of compounds that have been the subject of various synthesis studies. For instance, a comprehensive synthetic route has been established for the preparation of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, which are closely related to the compound . This synthesis involves multiple steps starting from commercially available materials, highlighting the compound's relevance in constructing a larger library of compounds. These compounds have been characterized using NMR spectroscopy and X-ray analysis, ensuring a detailed understanding of their structure and properties (Grošelj et al., 2015).

Structural Characteristics

The structural features of these compounds have been extensively studied. For example, certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and their structures determined spectroscopically, offering insights into the molecular framework of such compounds. This kind of research aids in understanding the intricate details of the compound's molecular structure, which is crucial for its potential applications in various scientific fields (Yıldırım et al., 2005).

Potential Applications in Material Science and Medicinal Chemistry

Material Science Applications

The research on this class of compounds is not limited to their synthesis and structural analysis but extends to their potential applications. For instance, the synthesis of novel pyrazolopyridine derivatives and their evaluation for various activities indicates the compound's potential utility in diverse domains, including material science. The intricate structure and the possibility of functionalization make these compounds interesting candidates for material science applications (Panda et al., 2011).

Medicinal Chemistry Applications

In medicinal chemistry, the derivatives of pyrazolopyridine have been explored for their biological activities. For instance, a study synthesized and screened pyrazolo[3,4-b]pyridine derivatives for their antibacterial activity, showing that these compounds can be potential candidates for drug development. The structural features of these compounds, particularly the carboxamide group at specific positions, were found to influence their biological activity, suggesting their potential in the design of new therapeutic agents (Panda et al., 2011).

Properties

IUPAC Name

3-methyl-N-(2-methylphenyl)-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-13-8-10-16(11-9-13)26-21-19(15(3)25-26)20(27)17(12-23-21)22(28)24-18-7-5-4-6-14(18)2/h4-12H,1-3H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGCIGBTEPUFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.